molecular formula C14H11ClN4O2S B11254292 3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11254292
M. Wt: 334.8 g/mol
InChI Key: IESXSRIPFRNEEC-UHFFFAOYSA-N
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Description

3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a chlorophenyl group, an oxoethyl group, and a sulfanyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving suitable aldehydes and amidines.

    Introduction of Functional Groups: The chlorophenyl, oxoethyl, and sulfanyl groups can be introduced through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
  • 3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
  • 3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Uniqueness

The uniqueness of 3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C14H11ClN4O2S/c1-8-6-12(21)16-13-17-18-14(19(8)13)22-7-11(20)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,17,21)

InChI Key

IESXSRIPFRNEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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